Sub-Nanomolar GmhA Inhibition Potency: >14,000-Fold Improvement Over First-Generation Inhibitors
GmhA-IN-1 (compound 17) inhibits recombinant E. coli GmhA with an IC₅₀ of 2.4 ± 0.4 nM in a luminescence-based enzymatic assay [1]. This represents a greater than 14,000-fold improvement in potency relative to the first reported GmhA inhibitor, an epimeric D-glycero-D-manno-heptopyranose 7-phosphate analogue, which exhibited an IC₅₀ of 34 µM against the same enzyme [2]. Within its own chemical series, GmhA-IN-1 also outperforms the phosphonate analogue 24 (IC₅₀ = 3.0 ± 0.2 nM), the monofluorinated diastereomer 76 (low nanomolar but no improvement over 24), and the difluorinated congener 84 (lower activity) [1].
| Evidence Dimension | GmhA enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.4 ± 0.4 nM |
| Comparator Or Baseline | Epimeric H7P analogue: 34 µM; Phosphonate analogue 24: 3.0 ± 0.2 nM; Hydroxamic acid analogue 96: low nanomolar (exact value not reported) |
| Quantified Difference | ~14,000-fold more potent than epimeric H7P analogue; ~1.25-fold more potent than analogue 24 |
| Conditions | Recombinant E. coli GmhA, luminescence assay, at least 3 independent experiments, mean ± SD |
Why This Matters
Selecting GmhA-IN-1 ensures maximum on-target biochemical potency, minimizing compound consumption in enzymatic assays and enabling robust dose-response studies at low nanomolar concentrations.
- [1] Moreau F, Atamanyuk D, Blaukopf M, Barath M, Herczeg M, Xavier NM, Monbrun J, Airiau E, Henryon V, Leroy F, Floquet S, Bonnard D, Szabla R, Brown C, Junop MS, Kosma P, Gerusz V. Potentiating Activity of GmhA Inhibitors on Gram-Negative Bacteria. J Med Chem. 2024;67(8):6610-6623. doi:10.1021/acs.jmedchem.4c00037 View Source
- [2] Durka M, Tikad A, Périon R, Bosco M, Andaloussi M, Floquet S, Malacain E, Moreau F, Oxoby M, Gerusz V, Vincent SP. Systematic synthesis of inhibitors of the two first enzymes of the bacterial heptose biosynthetic pathway: towards antivirulence molecules targeting lipopolysaccharide biosynthesis. Chemistry. 2011;17(40):11305-11313. doi:10.1002/chem.201100396 View Source
